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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)-2-nitropropene

Cat. No.: B13820962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in the synthesis of

various pharmaceutical compounds. This document outlines the expected spectroscopic data

based on the compound's structure, detailed experimental protocols for its synthesis and

analysis, and a visual workflow for its characterization.

Core Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for 1-(4-
Fluorophenyl)-2-nitropropene (CAS Number: 775-31-5, Molecular Formula: C₉H₈FNO₂,

Molar Mass: 181.16 g/mol ).[1] This data is crucial for the identification and purity assessment

of the compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

Nitro (NO₂) Asymmetric

Stretch
1510 - 1550

Strong absorption,

characteristic of the nitro

group.

Nitro (NO₂) Symmetric Stretch 1340 - 1380

Strong absorption,

characteristic of the nitro

group.

Carbon-Carbon Double Bond

(C=C)
1620 - 1650

Medium absorption, indicative

of the alkene bond.

Aromatic Carbon-Carbon

(C=C)
1450 - 1600

Multiple medium to weak

absorptions.

Aromatic Carbon-Hydrogen (C-

H)
3000 - 3100 Medium to weak absorptions.

Carbon-Fluorine (C-F) 1000 - 1400
Strong absorption, often in the

fingerprint region.

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent:
CDCl₃)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Vinylic Proton (-CH=) 8.0 - 8.2 Singlet N/A

Methyl Protons (-CH₃) 2.4 - 2.6 Singlet N/A

Aromatic Protons

(ortho to F)
7.1 - 7.3

Triplet or Doublet of

Doublets
~8-9

Aromatic Protons

(meta to F)
7.4 - 7.6 Doublet of Doublets ~8-9
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Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent:
CDCl₃)

Carbon
Predicted Chemical Shift
(δ, ppm)

Description

C=C (Alkene, C-NO₂) 145 - 150 Deshielded due to nitro group.

C=C (Alkene, C-Ar) 135 - 140
Deshielded due to aromatic

ring.

Aromatic C-F 160 - 165 (d, ¹JCF ≈ 250 Hz) Large C-F coupling constant.

Aromatic C (ipso) 128 - 132
Attached to the propenyl

group.

Aromatic CH (ortho to F) 130 - 134 (d, ²JCF ≈ 8-9 Hz) Smaller C-F coupling.

Aromatic CH (meta to F) 115 - 118 (d, ³JCF ≈ 21-22 Hz) Smaller C-F coupling.

Methyl Carbon (-CH₃) 12 - 15 Shielded aliphatic carbon.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Predicted Identity Description

181 [M]⁺ Molecular ion peak.

134 [M - NO₂]⁺ Loss of the nitro group.

109 [C₇H₆F]⁺
Fragment corresponding to the

fluorophenyl group.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 1-(4-Fluorophenyl)-2-
nitropropene are provided below.

Synthesis of 1-(4-Fluorophenyl)-2-nitropropene via
Henry Condensation
This protocol is a general procedure for the synthesis of nitrostyrenes.
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Materials:

4-Fluorobenzaldehyde

Nitroethane

n-Butylamine (catalyst)

Ethanol (solvent)

Hydrochloric acid (for workup)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-

fluorobenzaldehyde (1 equivalent), nitroethane (1.2 equivalents), and ethanol.

Stir the mixture to dissolve the aldehyde.

Add a catalytic amount of n-butylamine (e.g., 0.1 equivalents) to the reaction mixture.

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography

(TLC).
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Once the reaction is complete, cool the mixture to room temperature.

Acidify the mixture with dilute hydrochloric acid.

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g.,

ethyl acetate).

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield yellow crystals of 1-(4-Fluorophenyl)-2-nitropropene.

Spectroscopic Analysis
Instrumentation:

IR Spectroscopy: Fourier Transform Infrared (FTIR) spectrometer.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or

500 MHz).

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable

mass analyzer.

Sample Preparation:

IR: A small amount of the solid sample is analyzed directly using an Attenuated Total

Reflectance (ATR) accessory, or prepared as a KBr pellet.

NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or methanol) for GC-MS analysis.
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Visualization of Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound like 1-(4-Fluorophenyl)-2-nitropropene.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-
nitropropene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13820962#spectroscopic-characterization-of-1-4-
fluorophenyl-2-nitropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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